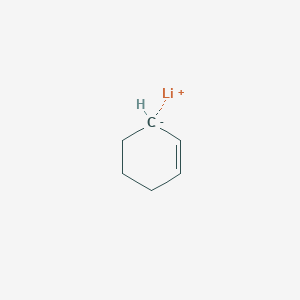
lithium;cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;cyclohexene is a compound that combines lithium, an alkali metal, with cyclohexene, a six-membered ring containing a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;cyclohexene can be synthesized through the reaction of cyclohexene with lithium metal. The reaction typically involves the use of an inert solvent such as hexane or pentane to facilitate the formation of the organolithium compound. The general reaction is as follows: [ \text{C}6\text{H}{10} + 2\text{Li} \rightarrow \text{C}_6\text{H}_9\text{Li} + \text{LiH} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of different organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various organolithium compounds depending on the electrophile used.
Applications De Recherche Scientifique
Lithium;cyclohexene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
Mécanisme D'action
The mechanism of action of lithium;cyclohexene involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of different products. The pathways involved include:
Nucleophilic Addition: The lithium atom adds to carbonyl groups, forming alkoxides.
Nucleophilic Substitution: The lithium atom replaces other atoms or groups in a molecule, forming new organolithium compounds.
Comparaison Avec Des Composés Similaires
Lithium;cyclohexene can be compared with other similar compounds such as:
Grignard Reagents (RMgX): Both are organometallic compounds used in organic synthesis, but this compound is generally more reactive.
Organolithium Compounds (RLi): Similar in reactivity, but the presence of the cyclohexene ring in this compound provides unique steric and electronic properties.
Cyclohexyl Lithium (C₆H₁₁Li): Similar structure but lacks the double bond present in cyclohexene, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and materials science. Further research is needed to fully explore its applications and potential benefits.
Propriétés
Numéro CAS |
141874-73-9 |
|---|---|
Formule moléculaire |
C6H9Li |
Poids moléculaire |
88.1 g/mol |
Nom IUPAC |
lithium;cyclohexene |
InChI |
InChI=1S/C6H9.Li/c1-2-4-6-5-3-1;/h1-3H,4-6H2;/q-1;+1 |
Clé InChI |
KMOYYYYFQWJNHQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C[CH-]C=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
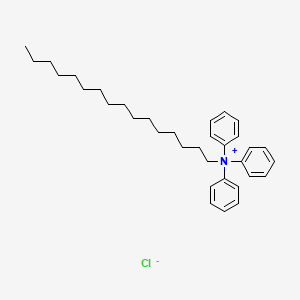

![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
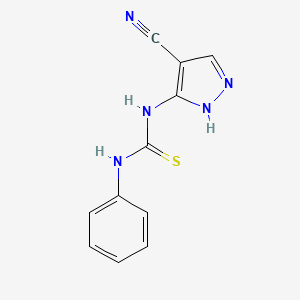
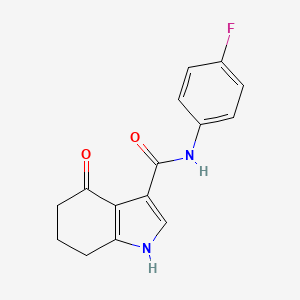
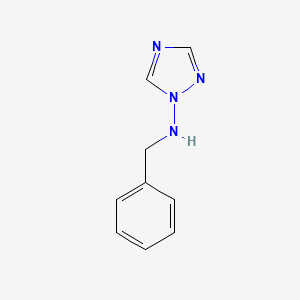
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
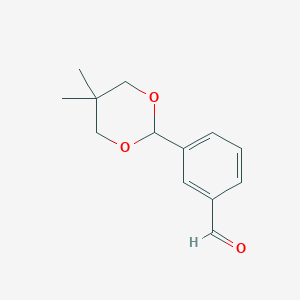
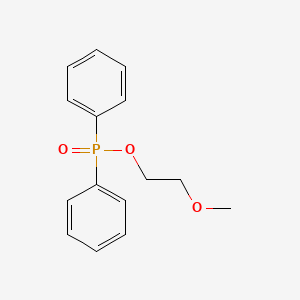
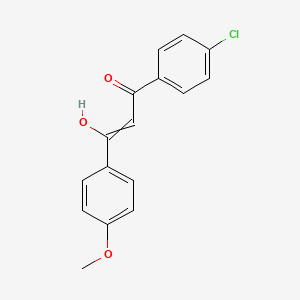

![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
